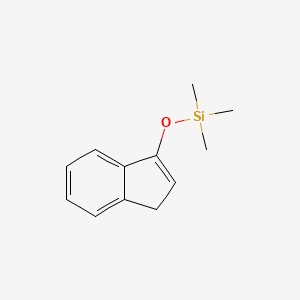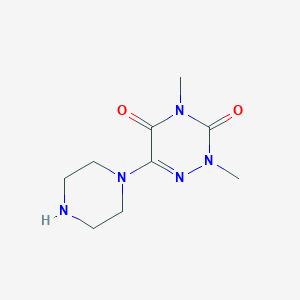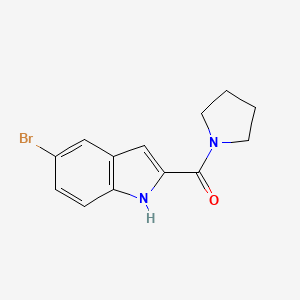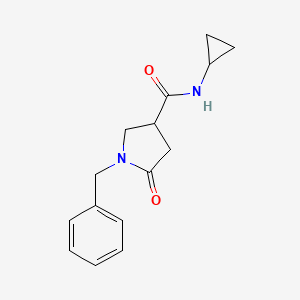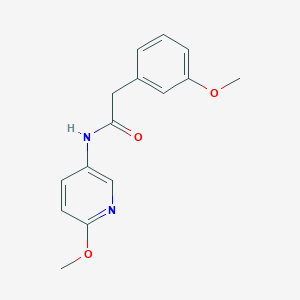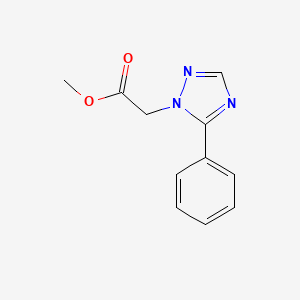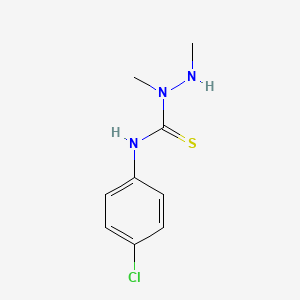![molecular formula C7H8N2O2 B8672109 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one](/img/structure/B8672109.png)
2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one is a heterocyclic compound that features a fused pyrano and pyridazinone ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyran-2-one derivatives in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions: 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrano or pyridazinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities and chemical properties .
科学研究应用
2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and materials science
作用机制
The mechanism of action of 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular interactions depend on the specific structure and functional groups present on the compound .
相似化合物的比较
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Comparison: Compared to these similar compounds, 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one is unique due to its fused pyrano and pyridazinone ring system, which imparts distinct chemical and biological properties. The presence of the pyridazinone ring can enhance its biological activity and specificity towards certain molecular targets .
属性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
2,3,4,6-tetrahydropyrano[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C7H8N2O2/c10-7-5-2-1-3-11-6(5)4-8-9-7/h4H,1-3H2,(H,9,10) |
InChI 键 |
HCRFCUQMFZXVQS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=NNC2=O)OC1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
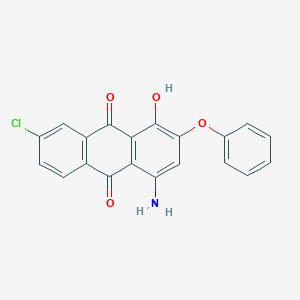
![1-[(2-Aminoethyl)amino]-3-phenoxypropan-2-OL](/img/structure/B8672045.png)
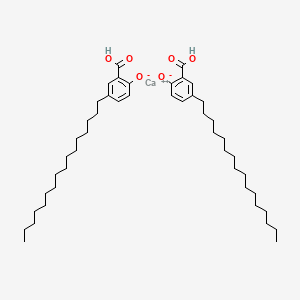
![2-[(Ethoxycarbonyl)amino]aniline](/img/structure/B8672061.png)
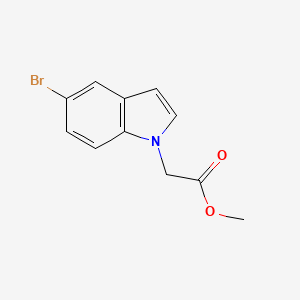
![8-Azabicyclo[4.3.0]non-2-ene](/img/structure/B8672078.png)

